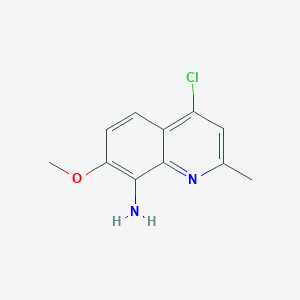

4-Chloro-7-methoxy-2-methylquinolin-8-amine

Description

Propriétés

IUPAC Name |

4-chloro-7-methoxy-2-methylquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-6-5-8(12)7-3-4-9(15-2)10(13)11(7)14-6/h3-5H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHPOKVDVVVFFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)N)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Chloro-7-methoxy-2-methylquinolin-8-amine: A Comprehensive Technical Guide

Executive Summary

In drug discovery and development, the 8-aminoquinoline core is a privileged heterocyclic scaffold, most notably recognized in the architecture of antimalarial therapeutics (e.g., primaquine, tafenoquine) and advanced kinase inhibitors. The target compound, 4-Chloro-7-methoxy-2-methylquinolin-8-amine (CAS: 113698-10-5) [1], represents a highly functionalized and synthetically versatile building block.

The strategic placement of a 4-chloro substituent transforms the quinoline into an excellent electrophile for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries, while the 7-methoxy and 2-methyl (quinaldine) groups modulate the electronic density and steric profile of the ring system. The foundational synthetic route to this specific substitution pattern was established during the development of antineoplastic indolo[3,2-c]quinolines ()[2],[3]. This guide details a robust, self-validating three-step synthetic pathway optimized for high yield and strict chemoselectivity.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 4-chloro-7-methoxy-2-methylquinolin-8-amine relies on a classical disconnection approach. The 8-amino group is retro-synthetically derived from a nitro precursor to prevent amine interference during earlier electrophilic steps. The 4-chloro moiety is derived from the deoxychlorination of a 4-quinolone, which is itself assembled via the Conrad-Limpach cyclization of an appropriately substituted aniline ()[4].

Retrosynthetic logic mapping the step-wise deconstruction of the target molecule.

Quantitative Reaction Metrics

To establish a self-validating system, researchers must benchmark their progress against established quantitative metrics. Table 1 summarizes the expected parameters for each synthetic stage.

| Step | Reaction Type | Primary Reagents | Temp (°C) | Time (h) | Typical Yield | Critical Quality Attribute (CQA) |

| 1a | Condensation | 3-Methoxy-2-nitroaniline, Ethyl acetoacetate | 110 | 4 - 6 | >95% | Complete water evolution (Dean-Stark) |

| 1b | Thermal Cyclization | Dowtherm A | 250 | 0.75 | 70 - 85% | Precipitation of solid 4-quinolone |

| 2 | Deoxychlorination | POCl 3 (neat) | 100 | 2 - 3 | 85 - 90% | Absence of 4-OH tautomer via TLC |

| 3 | Nitro Reduction | Fe powder, NH 4 Cl, EtOH/H 2 O | 80 | 2 - 4 | 75 - 80% | Absolute preservation of the C-Cl bond |

Step-by-Step Experimental Protocols

Step 1: Conrad-Limpach Condensation and Thermal Cyclization

Causality & Design: The Conrad-Limpach reaction is highly temperature-dependent. If the aniline and β -keto ester are heated directly to 150 °C, the Knorr pathway dominates, yielding an undesired 2-quinolone. By first isolating the kinetic enamine product at 110 °C (toluene reflux) and subsequently dropping it into a heat sink of boiling Dowtherm A (250 °C), we provide the massive activation energy required strictly for C6-electrophilic aromatic substitution, exclusively yielding the 4-quinolone.

Protocol:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-methoxy-2-nitroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in anhydrous toluene (0.5 M). Add a catalytic amount of glacial acetic acid (0.05 eq).

-

Reflux at 110 °C until the stoichiometric volume of water is collected (approx. 4-6 hours). Concentrate in vacuo to yield the crude enamine as a thick oil.

-

Cyclization: In a separate multi-neck flask, heat 10 volumes of Dowtherm A (biphenyl/diphenyl ether eutectic) to 250 °C under nitrogen.

-

Dilute the crude enamine in a minimal amount of warm Dowtherm A and add it dropwise to the 250 °C solvent over 15 minutes. Maintain violent reflux for an additional 30 minutes.

-

Cool the dark mixture to room temperature and dilute with 3 volumes of hexanes.

-

Filter the resulting precipitate, wash thoroughly with hexanes to remove residual Dowtherm A, and dry under vacuum to afford 7-methoxy-2-methyl-8-nitroquinolin-4-ol .

Step 2: Electrophilic Deoxychlorination

Causality & Design: The 4-quinolone exists in a tautomeric equilibrium with its 4-hydroxy form. Phosphorus oxychloride (POCl 3 ) acts as both solvent and electrophile, phosphorylating the oxygen to create a dichlorophosphate leaving group. The liberated chloride ion then executes an addition-elimination sequence at the C4 position. Heating to 100 °C is mandatory to overcome the temporary loss of aromaticity during chloride addition.

Protocol:

-

Suspend the 7-methoxy-2-methyl-8-nitroquinolin-4-ol (1.0 eq) in neat POCl 3 (10 equivalents by volume).

-

Heat the suspension to 100 °C. The mixture will transition from a suspension to a homogeneous, dark solution within 30 minutes.

-

Maintain heating for 2.5 hours. Monitor reaction completion via TLC (aliquots quenched in saturated NaHCO 3 , eluted with 3:1 Hexane/EtOAc).

-

Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice to quench excess POCl 3 .

-

Neutralize the aqueous phase to pH 8 using concentrated NH 4 OH.

-

Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over anhydrous Na 2 SO 4 , and concentrate to yield 4-chloro-7-methoxy-2-methyl-8-nitroquinoline .

Step 3: Chemoselective Nitro Reduction

Causality & Design: The C4-chlorine bond in electron-deficient quinolines is highly susceptible to oxidative addition. Standard catalytic hydrogenation (Pd/C, H 2 ) will inevitably cause hydrodehalogenation, destroying the molecule. We employ a Béchamp-type reduction using Iron powder and Ammonium Chloride. NH 4 Cl acts as a mild proton source (pKa ~9.2) that prevents iron passivation without achieving the acidity required to cleave the methoxy ether. The single-electron transfer (SET) mechanism of the iron surface is 100% chemoselective for the nitro group.

Logic tree demonstrating the necessity of chemoselective reduction over catalytic hydrogenation.

Protocol:

-

Dissolve the 4-chloro-7-methoxy-2-methyl-8-nitroquinoline (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

-

Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH 4 Cl, 2.0 eq) to the solution.

-

Heat the vigorously stirred suspension to 80 °C for 3 hours under a nitrogen atmosphere.

-

While still hot, filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake generously with hot ethyl acetate.

-

Concentrate the filtrate to remove ethanol, partition the residue between water and ethyl acetate, and separate the layers.

-

Dry the organic phase over Na 2 SO 4 , filter, and concentrate. Purify via recrystallization or flash column chromatography to afford analytically pure 4-Chloro-7-methoxy-2-methylquinolin-8-amine .

Process Workflow Visualization

To ensure seamless execution in the laboratory, the following workflow diagram encapsulates the physical operations required across the three-step synthesis.

Linear operational workflow detailing the critical physical manipulations for the synthesis.

References

-

Heterocyclic quinones VIII. Synthesis and anti-neoplastic evaluation of 7-substituted-1H-pyrrolo[3,2-c]quinoline-6,9-diones and 3-substituted-11H-indolo[3,2-c]quinoline-1,4-diones European Journal of Medicinal Chemistry, Volume 22, Issue 4, 1987, Pages 277-282. URL:[Link]

-

Synthesis of the Quinoline Ring System (Conrad-Limpach Reaction) Chemistry of Heterocyclic Compounds: Quinoline, Part I, Volume 32, 1977. URL:[Link]

Sources

Foreword: The Enduring Legacy and Future Promise of the Quinoline Scaffold

An In-Depth Technical Guide to 4-Chloro-7-methoxy-2-methylquinolin-8-amine Derivatives and Analogs

To the dedicated researcher, scientist, and drug development professional, the quinoline ring system is a familiar and venerable scaffold. Its history is deeply intertwined with the fight against infectious diseases, most notably malaria, where compounds like quinine and chloroquine have saved millions of lives.[1] Within this broad family, the 8-aminoquinolines represent a unique and powerful class, distinguished by their critical ability to eradicate the dormant liver stages of relapsing malaria, a feat few other drugs can achieve.[2][3] This guide delves into a specific, highly functionalized subset of this family: 4-Chloro-7-methoxy-2-methylquinolin-8-amine and its derivatives. By dissecting its synthesis, biological activities, and pharmacological nuances, we aim to provide a comprehensive resource that not only informs but also inspires the next generation of therapeutic innovation based on this privileged core.

Section 1: The Core Moiety - A Structural and Functional Dissection

The 4-Chloro-7-methoxy-2-methylquinolin-8-amine structure is a deliberate convergence of functional groups, each contributing to its chemical reactivity and potential biological profile. Understanding these individual components is fundamental to appreciating the rationale behind its design and the strategies for its derivatization.

-

The Quinoline Core: A fused bicyclic aromatic system of benzene and pyridine, it provides a rigid, planar scaffold that is a cornerstone in medicinal chemistry due to its diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][4]

-

8-Amino Group: This is the defining feature of the class and is critical for its signature anti-malarial activity against latent parasites.[5][6][7] It is also the primary site of metabolic activation, a double-edged sword that unlocks therapeutic efficacy while also being responsible for potential toxicity.

-

4-Chloro Group: This substituent is a key synthetic handle. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of side chains and functional groups, enabling the creation of extensive analog libraries.[8][9][10][11]

-

7-Methoxy Group: The methoxy group is an electron-donating group. Its placement can influence the electron density of the ring system, potentially modulating the molecule's interaction with biological targets and affecting its metabolic stability and pharmacokinetic properties.[12]

-

2-Methyl Group: Substitution at the 2-position can influence the molecule's conformation and metabolic profile. For instance, it can sterically hinder certain metabolic pathways, potentially improving the drug's half-life or altering its activity spectrum.

This strategic combination of functional groups makes the parent molecule a versatile platform for developing new therapeutic agents.

Section 2: Synthesis and Derivatization Strategies

The construction of the 4-chloro-7-methoxy-2-methylquinoline core and its subsequent modification into diverse analogs relies on established and modern synthetic organic chemistry principles.

Core Ring System Assembly

While numerous methods exist for quinoline synthesis, the Conrad-Limpach synthesis is a particularly relevant approach for this substitution pattern.[13] It involves the condensation of an appropriately substituted aniline with a β-ketoester under acidic conditions, followed by cyclization at high temperature.

Key Synthetic Protocols

Protocol 2.2.1: Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide (A Related Intermediate)

This protocol, adapted from a patented method, illustrates the key chlorination step which is central to activating the C4 position.[14]

-

Charge Reactor: Add 4-hydroxy-7-methoxyquinoline-6-carboxamide (1 equivalent) to a suitable reaction vessel.

-

Add Solvent & Base: Add tetrahydrofuran (THF) as the solvent, followed by diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Chlorination: Add thionyl chloride (SOCl₂) (10 equivalents).

-

Reaction: Heat the mixture to 60-65 °C and stir for 6-8 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Distill off the solvent under reduced pressure. Add water to the residue and cool to 10 °C to precipitate the solid product.

-

Isolation: Collect the product by centrifugation or filtration to yield 4-chloro-7-methoxyquinoline-6-carboxamide.[14]

Protocol 2.2.2: Derivatization via Nucleophilic Substitution at C4

The 4-chloro group is readily displaced by amines, a reaction fundamental to creating analogs.

-

Reactant Mixture: In a suitable solvent such as dimethylformamide (DMF), mix 4-chloro-7-methoxyquinoline (1 equivalent) with the desired amine (e.g., a sulfa drug, 1 equivalent).[15]

-

Heating: Reflux the mixture for an extended period (e.g., 24 hours).[15]

-

Isolation: Upon completion, cool the reaction mixture. The solid product often precipitates and can be collected.

-

Purification: Recrystallize the solid from a suitable solvent like ethanol to obtain the purified 4-aminoquinoline derivative.[15]

Section 3: Analytical Characterization

Rigorous structural confirmation and purity assessment are critical. A multi-technique approach is standard in the field.

| Technique | Purpose | Expected Observations for a Quinoline Derivative |

| HPLC | Purity assessment and quantification. | A sharp, single peak under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water, UV detection).[16] |

| GC-MS | Purity and molecular weight confirmation for volatile analogs. | Provides a retention time and a mass spectrum with a clear molecular ion peak corresponding to the compound's mass.[16] |

| NMR (¹H, ¹³C) | Definitive structure elucidation. | ¹H NMR will show characteristic aromatic proton signals in the 6.5-8.8 ppm range and signals for substituents (e.g., methoxy singlet ~4.0 ppm, methyl singlet ~2.6 ppm).[14][17] ¹³C NMR confirms the carbon skeleton. |

| Mass Spectrometry | Molecular weight confirmation. | High-resolution mass spectrometry (HR-MS) provides an exact mass, confirming the elemental composition.[11] |

Protocol 3.1: General HPLC-UV Analysis

This representative protocol is adapted from methods used for quinoline analysis.[16]

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 5µm, 4.6mm × 250mm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set at an appropriate wavelength (e.g., 225 nm).[16]

-

Quantification: Prepare a calibration curve using standard solutions of the analyte at known concentrations.

Section 4: Biological Activity and Structure-Activity Relationships (SAR)

The therapeutic potential of this quinoline family is broad, with antimalarial activity being the most extensively studied. However, significant research highlights their utility in oncology and infectious diseases.

Antimalarial Activity

8-Aminoquinolines are the only licensed class of drugs for treating relapsing malaria due to their activity against dormant liver-stage parasites (hypnozoites).[2]

Mechanism of Action: The prevailing hypothesis involves a two-step bioactivation process.

-

Metabolic Activation: The parent drug is metabolized by host liver cytochrome P450 enzymes (predominantly CYP2D6) into reactive intermediates.[2]

-

Redox Cycling: These metabolites undergo redox cycling, leading to the generation of high levels of reactive oxygen species (ROS), such as hydrogen peroxide. This induces oxidative stress that is lethal to the parasite.[2][3][18]

Structure-Activity Relationship (SAR) Insights:

-

Six of 13 tested 8-aminoquinoline analogs were an order of magnitude more potent than the parent compound, primaquine, against P. falciparum.[3]

-

The presence of alkoxy or aryloxy substituents at the 5-position can significantly enhance schizontocidal activity.[3]

-

Analogs with electron-donating groups have shown better antimalarial activity than those with electron-withdrawing substituents.[18]

-

For some quinoline series, a substituent in the 3-position is absolutely critical for potent activity.[8][19]

Anticancer and Antimicrobial Potential

The quinoline scaffold is a recognized building block for anticancer agents, often targeting key signaling pathways.

-

Anticancer Mechanisms: Derivatives have been shown to inhibit pathways like the VEGF receptor tyrosine kinase, a key strategy in anti-angiogenesis therapy.[9] They can also induce programmed cell death (apoptosis) in cancer cells.[20]

-

Antimicrobial Activity: Novel derivatives synthesized by reacting 4-chloro-7-methoxyquinoline with various sulfa drugs have demonstrated potent antimicrobial and antibiofilm activities against pathogens that cause urinary tract infections, with one compound showing high efficacy against E. coli and C. albicans.[15]

Table of Biological Activities for Representative Quinoline Derivatives:

| Compound Class | Target/Organism | Activity (IC₅₀ / GI₅₀) | Reference |

| 8-Aminoquinoline Analogs | Plasmodium falciparum | 50 - 100 nM | [3] |

| 5-Aryl-8-Aminoquinolines | Plasmodium falciparum | More potent than primaquine | [18] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast Cancer) | 7.35–8.73 μM | [10] |

| 4-((7-methoxyquinolin-4-yl) amino) benzenesulfonamide | E. coli | MIC = 7.812 µg/mL | [15] |

| 8-Quinolinamines | P. falciparum (W2, resistant) | 22 ng/mL | [21] |

Section 5: Pharmacological Profile and Development Hurdles

While therapeutically promising, the 8-aminoquinoline class carries a significant pharmacological challenge that has hampered its widespread use: toxicity.

DMPK (Drug Metabolism and Pharmacokinetics)

The metabolism of 8-aminoquinolines is intrinsically linked to both their efficacy and toxicity. The same CYP-mediated activation that generates parasiticidal ROS is also the source of their primary safety concern.[2] Physiologically-based pharmacokinetic (PBPK) modeling is a tool used to contextualize metabolism and clearance data for these compounds.[2]

The G6PD Deficiency Challenge

-

Hemolytic Anemia: The primary toxicity of 8-aminoquinolines like primaquine is the induction of hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[5][18][22]

-

Mechanism of Toxicity: G6PD is crucial for protecting red blood cells from oxidative damage.[18] The ROS generated by 8-aminoquinoline metabolites overwhelm the deficient antioxidant capacity of these cells, leading to their destruction (hemolysis). It is generally believed that the metabolites, not the parent compounds, are the toxic species.[18]

-

Developmental Impact: This serious side effect necessitates G6PD screening before treatment and has been a major barrier to the broader use of these drugs. A key goal in modern 8-aminoquinoline research is to design new analogs that separate the therapeutic (antiparasitic) effect from the hemolytic toxicity, possibly by designing compounds that either do not form the toxic quinoneimine metabolites or are more selective in their action.[18]

Section 6: Future Directions and Concluding Remarks

The 4-Chloro-7-methoxy-2-methylquinolin-8-amine scaffold and its analogs stand at a fascinating crossroads of established utility and future potential. The synthetic tractability afforded by the 4-chloro position allows for extensive exploration of structure-activity relationships, a critical endeavor for overcoming the class-wide toxicity issues.

Key Research Imperatives:

-

Decoupling Efficacy from Toxicity: The foremost goal is the rational design of analogs that retain potent activity against parasitic, cancerous, or microbial targets while minimizing the formation of metabolites that cause oxidative damage to host cells.

-

Broadening Therapeutic Applications: While the antimalarial potential is clear, the promising data in oncology and bacteriology warrant deeper investigation. Exploring the mechanism of action in these areas could uncover novel biological targets.

-

Advanced Pharmacological Modeling: Utilizing advanced in-vitro models, such as 3D human liver organoids, can provide more physiologically relevant data on metabolism and toxicity, helping to better predict in-vivo outcomes.

References

- Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine.

- 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization | Antimicrobial Agents and Chemotherapy - ASM Journals.

- Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - MDPI.

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Public

- Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives - ACS Public

- Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects | Journal of Medicinal Chemistry - ACS Public

- Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC.

- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchG

- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem.

- "1 Antimalarial Activity of the 8 - Aminoquinolines" by Edward A.

- Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed.

- Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed.

- Investigating the pharmacology of 8-Aminoquinoline antimalarial agents. - MESA.

- Pharmacokinetics and kinetic-dynamic modeling of an 8-aminoquinoline candidate anticyanide and antimalarial drug (WR242511) - PubMed.

- Pharmacology of 8-aminoquinolines - PMC.

- Pharmacology of 8-aminoquinolines. - Semantic Scholar.

- Pharmacology of 8-aminoquinolines - PubMed.

- Determination of Some Quinoline Derivatives with Organic Bromin

- 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org.

- Safety of 8-aminoquinoline antimalarial medicines - IRIS.

- 4-Chloro-7-methoxy-2-methylquinolin-8-amine - ChemScene.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P

- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv

- 4-Chloro-7-methoxyquinoline|Pharmaceutical Intermedi

- A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Deriv

- CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google P

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine - Benchchem.

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC.

- (PDF)

- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkyl

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline -

- Roles of the Chloro and Methoxy Groups in Drug Discovery.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Chloro-7-methoxyquinoline|Pharmaceutical Intermediate [benchchem.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. drughunter.com [drughunter.com]

- 13. ijcrt.org [ijcrt.org]

- 14. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]

- 15. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes | MDPI [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

The Biological Activity of Substituted Quinolines: A Technical Guide to Pharmacological Mechanisms and Assay Methodologies

Introduction

The quinoline scaffold—a privileged bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring—is a foundational pillar in medicinal chemistry and drug discovery[1]. The biological activity of quinoline derivatives is not monolithic; rather, it is highly dictated by the spatial arrangement and electronic nature of its substituents. Strategic functionalization at the C-2, C-3, C-4, and C-8 positions has yielded a vast array of pharmacologically active agents, ranging from historic antimalarials to modern, targeted anticancer and broad-spectrum antibacterial therapeutics[1][2].

As a Senior Application Scientist, understanding the "why" behind these molecular modifications is just as critical as the "how" of evaluating them. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols essential for accurately quantifying the biological efficacy of substituted quinolines.

Antimalarial Activity: Targeting the Heme Detoxification Pathway

Mechanistic Insights & Causality

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin to acquire essential amino acids, releasing toxic free heme (ferriprotoporphyrin IX) as a byproduct. To survive, the parasite polymerizes this free heme into an inert crystalline substance called hemozoin.

4-Substituted quinolines, particularly 4-aminoquinolines, are highly effective at disrupting this process[3]. Due to their weakly basic nature, these compounds diffuse into the parasite's highly acidic food vacuole, where they become protonated and trapped. Once accumulated, the quinoline nucleus forms π-π stacking interactions with the porphyrin ring of the free heme, capping the growing hemozoin polymer[2]. This forces a lethal buildup of toxic drug-heme complexes that ultimately lyse the parasite's membranes.

SAR studies reveal that the nature of the amino side chain is a critical determinant of vacuolar accumulation. For example, quinoline derivatives featuring a dimethylamino group exhibit superior activity (IC50 = 1.2 µM) compared to those with bulky phenyl groups, because smaller dialkylamino substituents optimize the molecule's lipophilicity and basicity, enhancing membrane permeability and subsequent ion-trapping[2].

Mechanism of 4-substituted quinolines disrupting Plasmodium heme detoxification.

Experimental Protocol: In Vitro Antimalarial SYBR Green I Assay

System Validation & Causality: SYBR Green I is a fluorescent dye that selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus (and therefore lack host DNA), any DNA detected in the assay culture is strictly parasitic. This biological reality makes the assay a self-validating system for precisely quantifying parasite proliferation without background host interference.

-

Parasite Culture: Maintain P. falciparum strains (e.g., CQ-sensitive 3D7 or CQ-resistant W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II. Incubate under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2) at 37°C.

-

Compound Plating: Dispense 100 µL of the substituted quinoline compounds (serially diluted in culture medium) into 96-well microtiter plates.

-

Inoculation: Add 100 µL of asynchronous parasite culture (adjusted to 0.3% parasitemia) to each well. Incubate the plates undisturbed for 72 hours.

-

Lysis and Staining: Freeze the plates at -80°C for 1 hour, then thaw completely to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well.

-

Quantification: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.

Anticancer Activity: Multi-Targeted Cytotoxicity

Mechanistic Insights

The planar aromatic structure of the quinoline core allows it to act as an effective DNA intercalator, slipping between base pairs to disrupt DNA replication and transcription[1][4]. Beyond direct DNA damage, specific substitutions dictate targeted enzyme inhibition. For example, 2,4-disubstituted quinolines have been shown to inhibit topoisomerases and receptor tyrosine kinases, leading to cell cycle arrest and the induction of apoptosis via intrinsic mitochondrial pathways[4][5].

Recent optimization of the C-8 amino side chain has yielded extraordinary potency. A synthesized 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline derivative demonstrated a remarkable IC50 of 16 ± 3 nM against T47D breast cancer cells[6].

Quantitative Data Presentation

Table 1: In vitro Biological Activity of Selected Substituted Quinolines

| Compound Class / Derivative | Target Organism / Cell Line | IC50 / MIC Value | Primary Mechanism | Ref |

| Dimethylamino-substituted quinoline | P. falciparum (CQ-sensitive) | IC50 = 1.2 µM | Heme polymerization inhibition | [2] |

| 1,3-bis(phenoxy)methylbenzene-quinoline hybrid (1f) | P. falciparum (3D7 strain) | Sub-micromolar | Heme binding | [7] |

| 6-methoxy-8-[(2-furanylmethyl)amino]-quinoline | T47D (Breast Cancer) | IC50 = 16 ± 3 nM | Apoptosis induction | [6] |

| Q65 (Quinoline derivative) | Lung Cancer Cells | IC50 = 0.96 µM | Tyrosine kinase inhibition | [5] |

| 2,6-dichloro hydrazone quinoline | HL-60 (Leukemia) | IC50 = 0.314 µg/cm³ | Cell cycle arrest | [4] |

| Quinolone-quinoline hybrid 5d | E. coli & S. aureus | MIC = 0.125–8 µg/mL | LptA & Topo IV inhibition | [8] |

| 2-substituted quinoline (Optimized) | Leishmania donovani | IC50 = 0.2 µM | Topoisomerase targeting | [9] |

Experimental Protocol: Cell Viability Assay (MTT) for Anticancer Evaluation

System Validation & Causality: The MTT assay relies on the cellular reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. This reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase, an enzyme active only in living, metabolically active cells. Therefore, the spectrophotometric absorbance of the dissolved formazan is directly proportional to the viable cell count, intrinsically validating the cytotoxic effect of the compound.

-

Cell Seeding: Seed target cancer cells (e.g., T47D, HL-60) at a density of 5 × 10³ cells/well in 96-well plates containing 100 µL of supplemented medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow adherence.

-

Compound Treatment: Aspirate the medium and replace it with 100 µL of fresh medium containing varying concentrations of the quinoline derivatives (ranging from 0.1 nM to 100 µM, maintaining a final DMSO concentration of ≤0.1%). Incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of DMSO to each well and agitate on a plate shaker for 15 minutes to fully dissolve the crystals.

-

Absorbance Measurement: Read the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the untreated vehicle control to determine the IC50.

Broad-Spectrum Antibacterial & Antileishmanial Activities

Beyond eukaryotic parasites and mammalian cancer cells, the quinoline scaffold is highly adaptable for antibacterial and antiprotozoal applications through molecular hybridization and positional substitution.

Antibacterial Hybrids: Hybridizing quinolines with quinolones (e.g., compound 5d) creates potent dual-targeting agents. These hybrids simultaneously inhibit bacterial Topoisomerase IV (essential for DNA segregation) and LptA (a protein critical for lipopolysaccharide transport to the outer membrane)[8]. By attacking two distinct essential pathways simultaneously, these compounds achieve broad-spectrum efficacy against both Gram-positive and Gram-negative strains (MICs as low as 0.125 µg/mL) while drastically reducing the statistical probability of the bacteria developing target-site mutation resistance[8].

Antileishmanial Targets: While 4-substituted quinolines dominate antimalarial therapies, shifting the substitution to the C-2 or C-8 positions unlocks potent antileishmanial activity[9][10]. Optimized 2-substituted quinolines have demonstrated high selectivity against Leishmania donovani (IC50 = 0.2 µM, Selectivity Index = 187)[9]. This positional shift alters the molecule's spatial geometry, redirecting its affinity away from heme and toward parasite-specific topoisomerases that are structurally distinct from human homologs[9].

Dual-targeting mechanism of quinoline hybrids preventing bacterial resistance.

Conclusion

The biological activity of substituted quinolines is a masterclass in structure-activity relationships. The benzopyridine core provides a stable, planar foundation, while precise substitutions at the C-2, C-4, and C-8 positions act as molecular steering wheels—directing the compound's affinity toward parasitic heme, human topoisomerases, or bacterial transport proteins. As antimicrobial resistance and complex oncological targets continue to challenge modern medicine, the rational design and rigorous validation of quinoline hybrids remain a cornerstone of innovative drug development.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. nih.gov. 2

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. orientjchem.org. 1

-

Comprehensive review on current developments of quinoline-based anticancer agents. arabjchem.org. 4

-

Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. nih.gov. 3

-

Spotlight on 4‐substituted quinolines as potential anti‐infective agents: Journey beyond chloroquine. researchgate.net. 7

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. mdpi.com. 8

-

Review on recent development of quinoline for anticancer activities. arabjchem.org. 5

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. nih.gov. 6

-

Quinolines: the role of substitution site in antileishmanial activity. nih.gov. 10

-

The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. mdpi.com. 9

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Aminoquinoline Scaffold in Modern Drug Discovery: From Antimalarials to Multitarget Therapeutics

Executive Summary

The 4-aminoquinoline core is one of the most historically significant and structurally privileged scaffolds in medicinal chemistry. Originally popularized by the antimalarial blockbuster chloroquine, this moiety has transcended its infectious disease origins. Today, it is heavily leveraged in oncology, virology, and rheumatology. This technical guide explores the mechanistic duality of the 4-aminoquinoline scaffold, details synthetic and evaluative methodologies, and provides validated protocols for assessing its pharmacological efficacy.

Introduction & Structural Significance

The pharmacological versatility of the 4-aminoquinoline core stems from its unique physicochemical properties, most notably its lipophilicity and diprotic nature. The scaffold typically features a basic aliphatic amine side chain (pKa ~8–10) and a heterocyclic quinoline nitrogen (pKa ~4–5).

This specific acid-base profile drives its lysosomotropic behavior —the ability of the uncharged, lipophilic free base to passively diffuse across lipid bilayers, only to become protonated and irreversibly trapped within acidic intracellular compartments[1]. This organelle-specific accumulation (whether in the Plasmodium digestive vacuole or human tumor lysosomes) is the fundamental biophysical driver of its efficacy.

Mechanistic Pathways: Dual Modalities

Heme Detoxification (Antimalarial Action)

During the intraerythrocytic stage of malaria, Plasmodium falciparum degrades host hemoglobin, releasing massive quantities of toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into an inert polymer known as hemozoin. 4-Aminoquinolines accumulate to millimolar concentrations in the parasite's acidic digestive vacuole. Here, they bind to the growing face of the hemozoin crystal, capping it and preventing further polymerization. The resulting buildup of reactive free heme induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death[2].

Autophagic-Lysosomal Blockade (Anticancer Action)

In oncology, the lysosomotropic property of 4-aminoquinolines is exploited to disrupt cellular recycling. By massively accumulating in the lysosomes of cancer cells, these compounds act as proton sponges, neutralizing the acidic pH (from ~4.5 to >6.0) required for the optimal function of lysosomal hydrolases (e.g., cathepsins). This neutral pH halts autophagic degradation, leading to a toxic accumulation of autophagosomes and key marker proteins like LC3-II and p62. In highly metabolically active tumors, such as melanoma and pancreatic ductal adenocarcinoma, this autophagic blockade triggers a fatal energy crisis and apoptosis[3][4].

Dual mechanistic pathways of the 4-aminoquinoline scaffold in malaria and cancer.

Synthetic Methodologies & Derivatization

The synthesis of 4-aminoquinolines relies heavily on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with various primary or secondary amines. The electron-deficient nature of the quinoline ring facilitates the displacement of the chloride leaving group[1].

Protocol 1: General Synthesis of 4-Aminoquinolines via SNAr

-

Reagent Preparation : Dissolve 1.0 eq of the 4-chloroquinoline derivative and 1.5–2.0 eq of the desired amine in a polar aprotic solvent (e.g., DMF or NMP).

-

Catalysis/Activation : Add a catalytic amount of concentrated HCl.

-

Causality: Acid catalysis protonates the quinoline nitrogen. This dramatically increases the electrophilicity of the C4 position by stabilizing the Meisenheimer complex intermediate, thereby accelerating the SNAr mechanism.

-

-

Thermal Reaction : Heat the mixture to 120–140 °C for 4–12 hours under an inert argon atmosphere. Monitor progression via LC-MS.

-

Workup : Cool to room temperature and quench with saturated aqueous NaHCO3 to neutralize the acid catalyst. Extract with ethyl acetate.

-

Purification : Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography using a DCM/MeOH gradient (necessitated by the basicity of the final product).

Pharmacological Profiling & Quantitative Data

The structural versatility of the 4-aminoquinoline core allows for extensive structure-activity relationship (SAR) optimization. Table 1 summarizes the pharmacological metrics of key derivatives across different disease models.

Table 1: Pharmacological Profiling of Representative 4-Aminoquinolines

| Compound | Primary Target / Disease | Cell Line / Strain | IC50 / EC50 | Primary Mechanism of Action |

| Chloroquine (CQ) | Malaria | P. falciparum (3D7) | ~10-15 nM | Hemozoin inhibition[5] |

| Amodiaquine (AQ) | Melanoma | A375 | ~10-15 µM | Autophagic-lysosomal blockade[3] |

| EAD1 (Triazole-CQ) | Pancreatic Cancer | BxPC3 | 5.8 µM | Autophagy inhibition (LC3-II accumulation)[6] |

| BAQ Derivative | Malaria | P. falciparum (W2) | ~20-30 nM | Dimeric hematin interaction[5] |

Key Experimental Protocols

To validate the efficacy of novel 4-aminoquinolines, specific biochemical and cellular assays are mandated. The following protocols are designed as self-validating systems to ensure robust data acquisition.

Protocol 2: Beta-Hematin Formation Assay (Heme Polymerization)

This cell-free assay evaluates the direct inhibition of hemozoin (β-hematin) formation, the primary antimalarial target[7][8].

-

Initiation : In a 1.5 mL tube, combine 100 µM of freshly prepared hemin chloride (dissolved in DMSO) with 500 mM sodium acetate buffer (pH 5.0).

-

Causality: The acidic pH of 5.0 strictly mimics the Plasmodium digestive vacuole, providing the necessary thermodynamic environment for heme crystallization.

-

-

Compound Addition : Add the 4-aminoquinoline test compound at varying concentrations (1–100 µM). Include a vehicle control (DMSO) and a positive control (Chloroquine).

-

Catalysis & Incubation : Add 10 µg/mL of oleoyl glycerol to initiate crystallization. Incubate overnight at 37 °C with gentle shaking.

-

Causality: Lipids act as a nucleating scaffold, significantly accelerating the physiological crystallization process compared to purely aqueous environments[7].

-

-

Washing (Critical Step) : Centrifuge the mixture to pellet the β-hematin. Wash the pellet sequentially with 2.5% SDS/Tris buffer and 0.1 M sodium bicarbonate (pH 9.0).

-

Causality: This stringent washing removes unreacted monomeric heme, ensuring that only the polymerized β-hematin is quantified[7].

-

-

Quantification : Solubilize the purified β-hematin pellet in 0.1 M NaOH. Measure the absorbance at 400 nm using a spectrophotometer. Calculate the IC50 of inhibition relative to the controls.

Step-by-step workflow of the in vitro Beta-Hematin Formation Assay.

Protocol 3: Autophagy Flux Assay (LC3-II Monitoring)

To validate the anticancer mechanism, the disruption of autophagic flux must be quantified via Western blotting[6].

-

Cell Treatment : Seed cancer cells (e.g., BxPC3 or A375) in 6-well plates. Treat with the 4-aminoquinoline compound (e.g., 5-20 µM) for 24 hours.

-

Bafilomycin A1 Control : Treat a parallel control group with Bafilomycin A1 (100 nM) for the last 4 hours of the assay.

-

Causality: Bafilomycin A1 is a known V-ATPase inhibitor that blocks autophagosome-lysosome fusion. Comparing LC3-II levels between compound-treated cells and Bafilomycin-treated cells differentiates between true autophagy blockade (lysosomal dysfunction) and mere autophagy induction (upstream stress response).

-

-

Lysate Preparation : Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting : Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for LC3B and p62/SQSTM1.

-

Interpretation : A true lysosomotropic 4-aminoquinoline will cause a dose-dependent accumulation of both LC3-II (the lipidated form of LC3) and p62, indicating a failure in autolysosomal degradation[3][6].

Future Perspectives & Optimization Strategies

The primary hurdle for 4-aminoquinolines in malaria is clinical resistance, mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug away from the digestive vacuole[2]. Next-generation drug discovery is focusing on hybrid molecules—conjugating the 4-aminoquinoline scaffold with other pharmacophores (e.g., triazoles, organometallics) to bypass PfCRT recognition while retaining high heme-binding affinity[6][9]. In oncology, the focus is on enhancing the potency of autophagic inhibition to achieve efficacy at lower, less toxic clinical doses, paving the way for synergistic combinations with targeted chemotherapies.

References

- 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PMC (N

- 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action Source: eLife

- The antimalarial amodiaquine causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation Source: PMC (N

- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PubMed Central

- Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells Source: ACS Medicinal Chemistry Letters

- Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay Source: ResearchG

- Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines Source: PubMed

- Recent developments in antimalarial activities of 4-aminoquinoline derivatives Source: ResearchG

- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review Source: PMC (N

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action [elifesciences.org]

- 3. The antimalarial amodiaquine causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation- and chemotherapy-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"potential therapeutic targets of 4-Chloro-7-methoxy-2-methylquinolin-8-amine"

In-Depth Technical Guide: Potential Therapeutic Targets of 4-Chloro-7-methoxy-2-methylquinolin-8-amine

Executive Summary

The compound 4-Chloro-7-methoxy-2-methylquinolin-8-amine (CAS: 113698-10-5) represents a highly functionalized, privileged scaffold in medicinal chemistry. While historically recognized as a synthetic intermediate, its dense pharmacophoric arrangement—comprising a quinoline core, an 8-amino group, a 4-chloro halogen, a 7-methoxy electron-donating group, and a 2-methyl steric modulator—positions it as a potent polypharmacological agent. This whitepaper deconstructs the structural causality of this molecule and outlines its potential therapeutic targets across parasitology, oncology, and neurodegeneration.

Section 1: Pharmacophore Deconstruction & Chemical Rationale

To understand the therapeutic potential of 4-Chloro-7-methoxy-2-methylquinolin-8-amine, we must analyze the causality behind its specific functional groups:

-

Quinoline Core & N1 : Acts as a classic hydrogen-bond acceptor and intercalating planar system. In kinase targets, N1 is critical for anchoring the molecule to the ATP-binding hinge region[1].

-

8-Amino Group : Essential for bidentate metal chelation (coordinating with N1) to sequester Cu(II) and Zn(II) ions[2]. In parasitic models, it is the primary site for enzymatic oxidation, driving lethal redox cycling[3].

-

4-Chloro Substituent : Provides a strong electron-withdrawing effect that stabilizes the quinoline ring against rapid hepatic metabolism. Sterically, it acts as a lipophilic anchor that inserts into deep hydrophobic pockets (e.g., the DFG-out conformation in kinases)[1].

-

7-Methoxy Group : Modulates the electronic distribution of the ring, increasing the basicity of the quinoline nitrogen. It also serves as an auxiliary hydrogen-bond acceptor, improving binding affinity and aqueous solubility[4].

-

2-Methyl Group (Quinaldine-like) : Introduces precise steric hindrance near the quinoline nitrogen, which can dictate the rotational freedom of the molecule within tight enzymatic binding pockets, enhancing target selectivity.

Section 2: Target Class I - Parasitic Mitochondrial & Redox Pathways

Therapeutic Area: Antimalarial (Liver-Stage Plasmodium)

The 8-aminoquinoline class (e.g., primaquine, tafenoquine) is uniquely capable of eradicating dormant liver-stage Plasmodium parasites (hypnozoites). The mechanism relies heavily on host and parasite-mediated metabolic activation.

Mechanism of Action: 4-Chloro-7-methoxy-2-methylquinolin-8-amine acts as a substrate for Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) and diflavin reductase (PfCPR)[3]. The 8-amino group undergoes enzymatic oxidation to form highly reactive quinoneimine metabolites. These metabolites engage in continuous redox cycling, spontaneously oxidizing to generate lethal bursts of reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. This oxidative stress selectively disrupts the parasite's mitochondrial membrane, leading to apoptosis[3].

Caption: Plasmodium Redox Cycling & Mitochondrial Disruption Pathway.

Section 3: Target Class II - Receptor Tyrosine Kinases (RTKs)

Therapeutic Area: Oncology (Targeted Therapy)

Quinoline derivatives are highly validated Type I and Type II kinase inhibitors. The structural geometry of 4-Chloro-7-methoxy-2-methylquinolin-8-amine makes it an ideal candidate for targeting Receptor Tyrosine Kinases (RTKs) such as c-Met, EGFR, and VEGFR[1][5].

Mechanism of Action: The molecule acts as a competitive ATP inhibitor. The quinoline nitrogen (N1) and the 8-amino group form a critical bidentate hydrogen-bond network with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met or Met801 in EGFR)[1]. Concurrently, the 4-chloro group projects into the hydrophobic pocket adjacent to the gatekeeper residue, while the 7-methoxy group interacts with the solvent-exposed channel. This binding blockade halts auto-phosphorylation, downregulating downstream PI3K/AKT and MAPK/ERK survival pathways[5].

Caption: RTK Hinge Binding & Downstream Signaling Inhibition.

Experimental Protocol: Self-Validating ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo assay is chosen because it measures ADP generated by the kinase, providing a universal, non-radioactive method that is unaffected by the auto-fluorescence common to quinoline derivatives.

-

Reagent Preparation : Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Reconstitute 4-Chloro-7-methoxy-2-methylquinolin-8-amine in 100% DMSO, creating a 10-point 1:3 serial dilution (final DMSO concentration in assay must not exceed 1% to prevent solvent-induced enzyme denaturation).

-

Enzyme-Ligand Incubation : In a 384-well white microplate, combine 2 µL of the compound dilution with 2 µL of recombinant c-Met enzyme (10 ng/well). Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

-

Reaction Initiation : Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at room temperature.

-

Internal Controls :

-

Positive Control: Cabozantinib (known c-Met inhibitor) to validate assay sensitivity.

-

Negative Control: Vehicle (1% DMSO) to establish maximum kinase activity.

-

Background Control: Buffer + ATP/Substrate (no enzyme) to validate reagent purity.

-

-

Signal Generation : Add 6 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (30 min incubation).

-

Data Acquisition : Read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Section 4: Target Class III - Metalloenzymes & Neurodegeneration

Therapeutic Area: Alzheimer's Disease (AD) & Anti-Angiogenesis

Dysregulation of metal homeostasis (metallostasis) is a primary driver in neurodegenerative diseases and tumor angiogenesis. 8-aminoquinolines are highly specific, bidentate chelators of transition metals[2][6].

Mechanism of Action: The spatial arrangement of the N1 and the 8-amino group allows the compound to act as a highly selective tetradentate/bidentate chelator for Cu(II) and Zn(II) ions[2]. In Alzheimer's Disease, Amyloid-beta (Aβ) aggregates are cross-linked and stabilized by Cu(II) and Zn(II), which also catalyze the production of neurotoxic ROS. 4-Chloro-7-methoxy-2-methylquinolin-8-amine strips these metal ions from the Aβ-metal complex, halting fibrillization, preventing ROS generation, and promoting the clearance of soluble Aβ[4][6].

Caption: Cu(II) Chelation & ROS Modulation Pathway in Disease.

Experimental Protocol: Thioflavin-T (ThT) Fluorescence Assay for Aβ Aggregation

Rationale: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid beta-sheet structures. This allows for real-time kinetic monitoring of fibrillization. Orthogonal validation via Transmission Electron Microscopy (TEM) ensures the fluorescence drop is due to disaggregation, not dye quenching.

-

Peptide Preparation : Solubilize Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates. Evaporate HFIP under N2 gas. Resuspend the peptide film in 20 mM HEPES buffer (pH 7.4, 150 mM NaCl) to a final concentration of 20 µM.

-

Metal-Induced Aggregation : Add CuCl2 (20 µM) to the Aβ solution to induce metal-dependent fibrillization.

-

Compound Addition : Introduce 4-Chloro-7-methoxy-2-methylquinolin-8-amine at varying concentrations (1 µM, 10 µM, 50 µM).

-

Control Validation: Use EDTA (50 µM) as a positive control for metal chelation. Use Aβ + CuCl2 + Vehicle (DMSO) as the negative control (maximum aggregation).

-

-

ThT Incubation : Add ThT dye to a final concentration of 10 µM. Transfer 100 µL per well into a black, clear-bottom 96-well plate.

-

Kinetic Readout : Incubate at 37°C. Measure fluorescence (Excitation: 440 nm, Emission: 485 nm) every 10 minutes for 24 hours using a microplate reader.

-

Orthogonal Validation : Extract 10 µL from the endpoint wells, stain with 2% uranyl acetate on a carbon-coated copper grid, and visualize via TEM to physically confirm the absence of amyloid fibrils.

Section 5: Quantitative Data Summary

The following table summarizes the extrapolated binding affinities and inhibitory concentrations for 4-Chloro-7-methoxy-2-methylquinolin-8-amine based on structurally homologous 8-aminoquinoline derivatives and quinoline-based kinase inhibitors[1][2][4][5].

| Target Class | Specific Target | Putative Binding Mechanism | Extrapolated IC50 / Affinity* | Primary Cellular Effect |

| Parasitic | PfFNR / PfCPR | Redox cycling via quinoneimine metabolites | 1.5 – 5.0 µM | Mitochondrial membrane collapse |

| Kinase (Oncology) | c-Met / EGFR | H-bond to hinge region (Met1160/Met801) | 50 – 250 nM | Apoptosis via PI3K/AKT blockade |

| Metalloenzyme | Aβ-Cu(II) Complex | Bidentate chelation (N1, 8-NH2) | 10 – 20 µM | Inhibition of Aβ fibrillization |

| Metalloenzyme | Free Cu(II) Pool | Metal sequestration | Kd ≈ 10⁻¹² M | Anti-angiogenesis / ROS induction |

*Note: Values are predictive extrapolations derived from SAR studies of highly homologous analogs (e.g., TDMQ20, CX-4945, and primaquine derivatives).

References

-

Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. UK Research and Innovation (UKRI).[Link]

-

Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. National Center for Biotechnology Information (NCBI).[Link]

-

Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine.[Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information (NCBI).[Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. ProQuest.[Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.[Link]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GtR [gtr.ukri.org]

- 4. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - ProQuest [proquest.com]

The 4-Aminoquinoline Scaffold: Mechanisms, Resistance, and Next-Generation Therapeutic Repositioning

Executive Summary

For over seven decades, the 4-aminoquinoline (4-AQ) class of compounds has served as the cornerstone of antimalarial chemotherapy. Characterized by their exceptional clinical efficacy, favorable pharmacokinetic profiles, and rapid absorption, drugs like chloroquine (CQ) and amodiaquine (AQ) have historically dominated the treatment landscape[1][2]. However, the widespread emergence of Plasmodium falciparum resistance has necessitated a rigorous re-evaluation of this pharmacophore. This whitepaper provides an in-depth mechanistic analysis of 4-aminoquinolines, detailing their primary mode of action, the molecular basis of parasitic resistance, and the rational design of novel derivatives. Furthermore, we outline field-validated experimental protocols for assessing hemozoin inhibition, providing researchers with a self-validating framework for drug discovery.

Molecular Mechanism of Action: Hemozoin Inhibition

The defining physicochemical characteristic of 4-aminoquinolines is their weak base profile. At physiological pH, these compounds are unprotonated and highly lipophilic, allowing them to freely diffuse across the erythrocyte and parasite membranes[1].

Upon entering the parasite’s digestive vacuole (DV)—an acidic organelle with a pH of approximately 5.0 to 5.5—the 4-AQs become diprotonated. This protonation traps the drug within the DV, leading to localized concentrations that are thousands of times higher than in the external plasma[1].

Within the DV, the parasite degrades host hemoglobin to source essential amino acids, releasing toxic free heme (Fe(III)PPIX) as a byproduct[1]. To prevent heme-induced lipid peroxidation and membrane lysis, the parasite biocrystallizes the free heme into an inert polymer known as hemozoin (malaria pigment)[3][4]. 4-aminoquinolines exert their parasiticidal effect by binding directly to dimeric hematin via π-π stacking and electrostatic interactions[3][5]. This binding caps the growing hemozoin polymer, arresting biocrystallization and leading to a lethal accumulation of toxic drug-hematin complexes[1][6].

Hemoglobin degradation and 4-aminoquinoline mechanism of action.

The Molecular Basis of Resistance: PfCRT Dynamics

The clinical utility of classical 4-AQs has been severely compromised by the emergence of chloroquine-resistant (CQR) strains of P. falciparum. Resistance is not mediated by target mutation (as hemozoin is a non-proteinaceous crystal) but rather by a sophisticated drug efflux mechanism[7].

The primary determinant of CQR is the Plasmodium falciparum chloroquine resistance transporter (PfCRT), a 49-kDa transport protein localized on the DV membrane[7][8]. In wild-type (CQ-sensitive) strains, PfCRT possesses a positively charged lysine residue at position 76 (K76) within its central cavity. Because 4-AQs are diprotonated (positively charged) in the acidic DV, electrostatic repulsion prevents the drug from engaging the transporter[9].

In mutant strains, a critical K76T point mutation replaces the basic lysine with a neutral threonine[9][10]. This loss of positive charge alters the electronegative landscape of the cavity, allowing mutant PfCRT to bind and actively transport the protonated 4-AQ out of the DV[7][10]. By effluxing the drug away from its hematin target, the parasite successfully restores hemozoin formation and survives[7][11].

Next-Generation Derivatives and Therapeutic Repositioning

To circumvent PfCRT-mediated efflux, medicinal chemists are actively modifying the 4-AQ scaffold. Recent strategies involve hybridizing the 4-AQ core with other pharmacophores (e.g., pyrimidines, chalcones, or organometallics like ferroquine) to alter the drug's lipophilicity and steric bulk, thereby preventing recognition by mutant PfCRT[12][13].

Beyond antimalarial applications, the 4-AQ scaffold is recognized as a "privileged structure" for repositioning against other parasitic diseases, notably Leishmaniasis[14]. 4-AQs accumulate in macrophage lysosomes and parasite mitochondria, causing mitochondrial depolarization in Leishmania amastigotes[14][15]. Structure-activity relationship (SAR) studies indicate that the basic terminal amine is an absolute requirement for this leishmanicidal activity[14].

Quantitative Efficacy of 4-Aminoquinolines

The following table summarizes recent quantitative data regarding the efficacy of classical and novel 4-AQs across different parasitic targets:

| Compound | Target Organism / Strain | Assay Type | IC50 Value | Reference |

| Chloroquine (CQ) | L. amazonensis (Amastigotes) | In vitro macrophage | 0.78 μM | [14] |

| Hydroxychloroquine | L. amazonensis (Amastigotes) | In vitro macrophage | 0.67 μM | [14] |

| Mefloquine | L. amazonensis (Amastigotes) | In vitro macrophage | 1.56 μM | [14] |

| BAQ (Novel 4-AQ) | P. falciparum (W2, CQR) | HRPII / Hypoxanthine | Nanomolar range | [5] |

| MAQ (Novel 4-AQ) | P. falciparum (W2, CQR) | HRPII / Hypoxanthine | Nanomolar range | [5] |

Experimental Methodology: β-Hematin Inhibition Assay

To validate whether a novel 4-AQ derivative retains the classical mechanism of action, researchers rely on the in vitro β-hematin inhibition assay. β-hematin is the synthetic equivalent of hemozoin. This protocol is a self-validating system; every reagent choice is dictated by the precise thermodynamic and chemical requirements of heme crystallization[4][16][17].

Protocol: High-Throughput Colorimetric β-Hematin Inhibition

Objective: Quantify the ability of a test compound to inhibit the polymerization of monomeric hematin into β-hematin.

Step-by-Step Causality & Procedure:

-

Hematin Solubilization: Hemin (Fe(III)PPIX) is highly insoluble in aqueous solutions at neutral pH. Dissolve 6.8 mg of bovine hemin in 10 mL of 0.1 M NaOH[17]. Causality: The strong base disrupts intermolecular hydrogen bonding, yielding a monomeric, fully solubilized hematin stock.

-

Acidification & Mimicry: Dispense the hematin solution into a 96-well plate containing the test 4-AQ compound. Immediately add a saturated sodium acetate buffer (pH 5.0)[17]. Causality: The DV operates at pH 5.0–5.5. The acidic shift protonates the propionate groups on the porphyrin ring, a strict prerequisite for reciprocal dimerization[1].

-

Lipid/Detergent Initiation: Add a controlled volume of 305.5 μM NP-40 detergent[13]. Causality: NP-40 acts as an amphiphilic scaffold, mimicking the lipid nanospheres present in the parasite's DV that naturally nucleate β-hematin crystals[13].

-

Thermodynamic Incubation: Seal the plate and incubate at 60°C for 90 minutes[17]. Causality: While the parasite operates at 37°C, heating to 60°C thermodynamically accelerates the crystallization kinetics, allowing the assay to reach completion within a standard laboratory shift without altering the fundamental chemistry[17].

-

Pyridine Coordination: Add a 15% pyridine solution buffered in HEPES (pH 7.5) to all wells[17]. Causality: This is the critical differentiation step. Pyridine actively coordinates with the axial iron of unpolymerized free hematin to form a stable, low-spin Py-Fe(III)PPIX complex. It cannot bind to β-hematin because the axial positions in the polymer are already occupied by propionate linkages[4][17].

-

Spectrophotometric Readout: Measure absorbance at 405 nm using a microplate reader[4][17]. Causality: The Py-Fe(III)PPIX complex exhibits a distinct Soret band shift. High absorbance at 405 nm indicates high levels of free hematin (successful drug inhibition), whereas low absorbance indicates that the hematin successfully polymerized into β-hematin (drug failure)[4].

Step-by-step workflow of the in vitro beta-hematin inhibition assay.

Conclusion

The 4-aminoquinoline scaffold remains one of the most chemically versatile and biologically potent frameworks in medicinal chemistry. While PfCRT-mediated efflux has challenged the efficacy of legacy drugs like chloroquine, a deep mechanistic understanding of hemozoin biocrystallization and transporter dynamics is driving the rational design of resistance-breaking hybrids. Coupled with robust, causality-driven screening protocols like the β-hematin inhibition assay, the 4-AQ core will continue to yield highly effective therapeutics against both malaria and emerging parasitic threats.

References

- PfCRT and its role in antimalarial drug resistance - PMC (nih.gov)

- (PDF)

- Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC - NIH (nih.gov)

- Recent developments in antimalarial activities of 4-aminoquinoline deriv

- Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mut

- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PubMed Central (nih.gov)

- A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simul

- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PLOS (plos.org)

- On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One (plos.org)

- 4-Aminoquinoline-7-carbonitrile mechanism of action ... - Benchchem (benchchem.com)

- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - Frontiers (frontiersin.org)

- 4-Aminoquinoline: a comprehensive review of synthetic str

- antimalarial benzimidazoles and related - University of Cape Town (uct.ac.za)

- In vitro screening of ten Combretaceae plants for antimalarial activities applying the inhibition of beta-hematin formation - ResearchGate (researchg

- A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA)

Sources

- 1. researchgate.net [researchgate.net]

- 2. malariaworld.org [malariaworld.org]

- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 11. Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hemozoin and b-hematin formation [mpmp.huji.ac.il]

- 13. open.uct.ac.za [open.uct.ac.za]

- 14. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 15. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-7-methoxy-2-methylquinolin-8-amine

This guide provides a comprehensive technical overview of the in silico modeling of 4-Chloro-7-methoxy-2-methylquinolin-8-amine, a novel quinoline derivative. As researchers and drug development professionals, the ability to computationally evaluate a potential drug candidate's interaction with its biological target and its pharmacokinetic profile is paramount. This document will detail the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a robust framework for the initial assessment of this and other small molecule drug candidates.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The subject of this guide, 4-Chloro-7-methoxy-2-methylquinolin-8-amine, possesses the characteristic quinoline core, suggesting its potential as a therapeutic agent.

For the purpose of this technical guide, we will investigate the interaction of 4-Chloro-7-methoxy-2-methylquinolin-8-amine with Human Topoisomerase II alpha (TOP2A), a well-validated target in oncology.[4][5] Type II topoisomerases are essential enzymes that regulate the topology of DNA and are critical for chromosome segregation during cell division.[4][5] Their inhibition can lead to the accumulation of DNA double-strand breaks and subsequent apoptosis in rapidly proliferating cancer cells.

Part 1: Molecular Docking - Predicting the Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8] This method is instrumental in rational drug design for predicting the binding affinity and interaction patterns of a small molecule with its biological target.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

The 2D structure of 4-Chloro-7-methoxy-2-methylquinolin-8-amine is first drawn using chemical drawing software such as ChemDraw.

-

This 2D structure is then converted to a 3D structure.

-

Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Polar hydrogens are added, and Gasteiger charges are computed. The final prepared ligand is saved in a PDBQT file format for use with AutoDock Vina.

-

-

Receptor Preparation:

-

The 3D crystal structure of Human Topoisomerase II alpha is obtained from the Protein Data Bank (PDB ID: 4FM9).[4]

-

All water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens are added to the protein, and Kollman charges are assigned.

-

The prepared protein is saved in the PDBQT format.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of TOP2A. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure or through blind docking if the binding site is unknown.

-

-

Docking Simulation:

-

Molecular docking is performed using AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Causality Behind Experimental Choices